molecular formula C14H23N5O2 B2908430 7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 377050-52-7

7-isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2908430
CAS No.: 377050-52-7
M. Wt: 293.371
InChI Key: QSODLGCSJCVGHZ-UHFFFAOYSA-N
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Description

7-Isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a purine-derived compound characterized by substitutions at positions 3, 7, and 8 of the purine-dione core. Key structural features of this compound include:

  • Position 3: A methyl group, enhancing metabolic stability.
  • Position 7: An isopentyl (3-methylbutyl) chain, contributing to lipophilicity and membrane permeability.
  • Position 8: A propylamino group, which may facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-7-15-13-16-11-10(19(13)8-6-9(2)3)12(20)17-14(21)18(11)4/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSODLGCSJCVGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Isopentyl-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 313372-68-8, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC13H21N5O2
Molecular Weight279.34 g/mol
CAS Number313372-68-8
StructureStructure

The biological activity of this compound primarily revolves around its interaction with adenosine receptors. Adenosine receptors are G protein-coupled receptors that play critical roles in various physiological processes.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound is believed to act as an agonist or antagonist at specific adenosine receptor subtypes, influencing pathways related to inflammation and neuroprotection.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Effect Observed
HeLa15Induction of apoptosis
MCF-720Inhibition of proliferation
A54910Cell cycle arrest

These results indicate a promising potential for this compound in cancer therapeutics.

Case Studies

One notable case study involved the evaluation of this compound's effects on human glioblastoma cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Pharmacological Applications

Given its biological activity, this compound is being explored for several therapeutic applications:

  • Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a potential candidate for developing new anticancer therapies.
  • Neuroprotective Agent : Due to its interaction with adenosine receptors, it may have implications in treating neurodegenerative diseases.

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related purine- and pyrimidine-dione derivatives, focusing on substituent effects, molecular properties, and bioactivity.

Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target: 7-Isopentyl-3-Methyl-8-(Propylamino)-1H-Purine-2,6(3H,7H)-Dione 7: Isopentyl; 3: Methyl; 8: Propylamino C₁₃H₂₂N₆O₂ 318.36 N/A Hypothesized anticancer N/A
1,3,7-Trimethyl-8-(3,3,3-Trifluoropropyl)-1H-Purine-2,6(3H,7H)-Dione (3-29A) 7: Methyl; 3: Methyl; 8: Trifluoropropyl C₁₁H₁₃F₃N₄O₂ 302.25 140 Not specified (anticancer context)
8-Caffeinyl-Triazolylmethoxy Derivative (22a) 7: Methyl; 3: Methyl; 8: Triazolylmethoxy C₂₀H₂₂N₆O₄ 434.43 164–166 Anticancer candidate
7-Benzyl-8-(Isopentylthio)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione 7: Benzyl; 3: Methyl; 8: Isopentylthio C₁₈H₂₂N₄O₂S 370.46 N/A Collision cross-section data
Pyrimidin-dione Derivatives (7, 8, 9) Varied hydroxy/hydroxymethyl substituents C₁₀–₁₂H₁₄–₁₈N₂O₆ 258–330 N/A Not specified

Substituent Effects on Properties and Activity

Position 8 Modifications
  • Trifluoropropyl (3-29A) : The CF₃ group increases lipophilicity and metabolic resistance, as seen in its lower melting point (140°C) compared to bulkier analogs .
  • Isopentylthio () : The sulfur atom in the thioether may alter electronic properties and redox sensitivity, though biological data are unavailable .
Position 7 Modifications
  • Isopentyl (Target) vs.
Core Structure Differences
  • Purine-dione vs. Pyrimidin-dione : Pyrimidin-dione derivatives () exhibit reduced nitrogen content and varied hydrogen-bonding capacity compared to purine-diones, which may limit their bioactivity range .

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